An In-depth Technical Guide to the Chemical Properties and Structure of 5-Methylindole
An In-depth Technical Guide to the Chemical Properties and Structure of 5-Methylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylindole is an aromatic heterocyclic organic compound that belongs to the indole (B1671886) family. It is characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, with a methyl group substituted at the fifth position.[1] This compound serves as a valuable building block in organic synthesis and is a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its biological activity, particularly as a protein kinase inhibitor and an antibacterial agent, has garnered significant interest in the field of drug development.[1][2][3] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies of 5-methylindole.
Chemical Structure and Identification
The structural framework of 5-methylindole, featuring a methyl-substituted indole core, dictates its chemical reactivity and biological function.
| Identifier | Value |
| IUPAC Name | 5-methyl-1H-indole[4] |
| CAS Number | 614-96-0[1][4] |
| Molecular Formula | C₉H₉N[1][2][4] |
| SMILES | CC1=CC2=C(C=C1)NC=C2[1][2] |
| InChI Key | YPKBCLZFIYBSHK-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 5-methylindole are summarized in the table below, providing essential data for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Weight | 131.17 g/mol | [4][5] |
| Appearance | White to slightly beige crystalline solid | [6] |
| Melting Point | 60-62 °C | [5][6] |
| Boiling Point | 269.0 ± 9.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Solubility | Insoluble in water, soluble in organic solvents. | [1][6] |
| LogP | 2.60 | [5] |
| Flash Point | 114.7 ± 11.3 °C | [5] |
Spectral Data
Spectroscopic data is crucial for the identification and structural elucidation of 5-methylindole.
| Spectroscopy | Key Features |
| ¹H NMR | Spectral data available.[4] |
| ¹³C NMR | Spectral data available.[7] |
| Infrared (IR) | Characteristic peaks for N-H and C-H stretching.[4][8][9] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 131.[4] |
Experimental Protocols
The following sections provide generalized methodologies for the synthesis, purification, and analysis of 5-methylindole based on common laboratory practices.
Synthesis of 5-Methylindole
A common method for the synthesis of 5-methylindole is the Fischer indole synthesis. A generalized protocol is as follows:
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Reaction Setup: A mixture of p-tolylhydrazine hydrochloride and pyruvic acid is prepared in a suitable solvent, such as ethanol (B145695) or acetic acid.
-
Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate phenylhydrazone is then cyclized, often in the presence of a catalyst like polyphosphoric acid or zinc chloride, by heating at an elevated temperature.
-
Work-up: Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide (B78521) solution.
-
Extraction: The product is extracted with an organic solvent like diethyl ether or ethyl acetate (B1210297).
-
Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude 5-methylindole can be purified using the following techniques:
-
Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., hexane (B92381) or ethanol/water mixture) and allowed to cool slowly to form crystals.
-
Column Chromatography: For higher purity, silica (B1680970) gel column chromatography can be employed, using a solvent system such as hexane/ethyl acetate as the eluent.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of purified 5-methylindole is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the ATR crystal of an FTIR spectrometer, or mixed with KBr to form a pellet.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is commonly used.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and fragment ions.
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Biological Activity and Signaling Pathways
5-Methylindole has been identified as a biologically active molecule with potential therapeutic applications. It has been shown to inhibit glycogen (B147801) synthase kinase 3 (GSK-3), an enzyme implicated in various cellular processes.[1] Inhibition of GSK-3 can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway, which are often dysregulated in diseases like cancer.
Furthermore, 5-methylindole exhibits antibacterial properties and has been shown to potentiate the activity of aminoglycoside antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[10] This suggests a potential role in combating antibiotic resistance.
Visualizations
Experimental Workflow for Synthesis and Purification of 5-Methylindole
Caption: A generalized workflow for the synthesis and purification of 5-Methylindole.
Logical Relationship in 5-Methylindole's Antibacterial Action
Caption: Logical diagram illustrating the synergistic antibacterial effect of 5-Methylindole.
References
- 1. 5-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. 5-Methylindole - Wikipedia [en.wikipedia.org]
- 4. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus [PeerJ] [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methylindole Potentiates Aminoglycoside Against Gram-Positive Bacteria Including Staphylococcus aureus Persisters Under Hypoionic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 5-Methylindole(614-96-0) IR Spectrum [m.chemicalbook.com]
- 10. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]
